molecular formula C19H26N2O4 B8771630 2-(2-(Heptyloxy)quinolin-6-yl)-2-nitropropan-1-ol

2-(2-(Heptyloxy)quinolin-6-yl)-2-nitropropan-1-ol

Cat. No. B8771630
M. Wt: 346.4 g/mol
InChI Key: PNLIFYAJEDXMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Heptyloxy)quinolin-6-yl)-2-nitropropan-1-ol is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Heptyloxy)quinolin-6-yl)-2-nitropropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Heptyloxy)quinolin-6-yl)-2-nitropropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-(2-heptoxyquinolin-6-yl)-2-nitropropan-1-ol

InChI

InChI=1S/C19H26N2O4/c1-3-4-5-6-7-12-25-18-11-8-15-13-16(9-10-17(15)20-18)19(2,14-22)21(23)24/h8-11,13,22H,3-7,12,14H2,1-2H3

InChI Key

PNLIFYAJEDXMHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC2=C(C=C1)C=C(C=C2)C(C)(CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(heptyloxy)-6-(1-nitroethyl)quinoline (1.823 g, 5.77 mol) and paraformaldehyde (346 mg, 11.54 mmol, 2.0 eq.) were dissolved in THF (10 mL). CH3ONa (115 mg, 2.13 mmol, 0.37 eq.) in methanol (2 mL) was added to the solution. The mixture was stirred at 80° C. under nitrogen atmosphere for 15 h. The mixture was extracted with ethyl acetate and the organic layer was concentrated and purified by silica gel column chromatography using petroleum/ethyl acetate (5/1) as eluent to give product as a slight red oil (823 mg, 43%). ESI-MS: 347.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.97 (d, 1H), 7.88 (d, 1H), 7.69 (d, 1H), 7.56 (q, 1H), 6.93 (d, 1H), 4.62 (d, 1H), 4.47 (t, 2H), 3.90 (d, 1H), 2.15 (s, 3H), 1.84-1.80 (m, 2H), 1.49-1.24 (m, 8H), 0.89 (t, 3H).
Quantity
1.823 g
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
43%

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